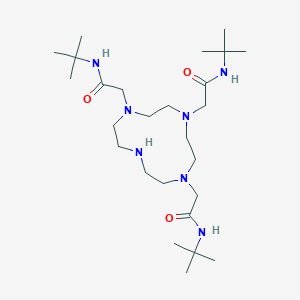

2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)

Descripción

Propiedades

IUPAC Name |

2-[4,7-bis[2-(tert-butylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-tert-butylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53N7O3/c1-24(2,3)28-21(34)18-31-12-10-27-11-13-32(19-22(35)29-25(4,5)6)15-17-33(16-14-31)20-23(36)30-26(7,8)9/h27H,10-20H2,1-9H3,(H,28,34)(H,29,35)(H,30,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWNSLRTSUUVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC(C)(C)C)CC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” typically involves the cyclization of linear precursors under specific conditions. The reaction often requires the use of protecting groups to ensure the correct formation of the macrocyclic structure. Common reagents include tert-butylamine and acetic anhydride, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps might include crystallization, distillation, or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the tert-butyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a new macrocyclic ligand with different functional groups.

Aplicaciones Científicas De Investigación

“2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

Biology: Investigated for its potential use in biological imaging and as a drug delivery agent.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in catalysis and materials science for the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of “2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)” involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in anticancer research or interacting with enzymes in catalysis.

Comparación Con Compuestos Similares

Structural Overview

The compound 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide) is a macrocyclic ligand derived from 1,4,7,10-tetraazacyclododecane (cyclen). It features three tert-butyl acetamide groups appended to three nitrogen atoms of the cyclen backbone, leaving one nitrogen available for further functionalization. The tert-butyl groups confer steric bulk and lipophilicity, which influence solubility and metal-binding kinetics .

Comparison with Similar Compounds

Structural and Functional Differences

Chelation Efficiency and Stability

- DOTA : Exhibits superior kinetic inertness with lanthanides due to its four carboxylate arms, making it ideal for <sup>177</sup>Lu or <sup>90</sup>Y radiotherapy .

- NOTA: Binds <sup>68</sup>Ga efficiently at room temperature, enabling rapid PET tracer preparation .

- This Compound : The tert-butyl acetamide groups reduce water solubility but improve lipophilicity, favoring blood-brain barrier penetration in imaging agents .

Functionalization Versatility

Pharmacokinetic Behavior

- Biodistribution : The tert-butyl groups in this compound prolong circulation time compared to hydrophilic DOTA conjugates, as seen in Ga-68-labeled RGD peptides .

- Excretion: NOTA-based agents exhibit faster renal clearance due to smaller size, whereas this compound’s lipophilicity may lead to hepatic excretion .

Actividad Biológica

The compound 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide (commonly referred to as TBTA) is a derivative of the well-known macrocyclic ligand 1,4,7,10-tetraazacyclododecane (cyclen). This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications in drug delivery systems and as a chelating agent for metal ions in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₆N₄O₆

- Molecular Weight : 346.38 g/mol

- CAS Number : 114873-37-9

The structure of TBTA includes a tetraazacyclododecane core with three tert-butyl acetamide groups attached. This configuration enhances its solubility and stability in biological environments.

TBTA functions primarily as a chelator for metal ions such as gadolinium and gallium. The coordination of these metal ions is crucial for the development of radiopharmaceuticals used in imaging and therapeutic applications. The macrocyclic structure allows for strong binding to metal ions due to the formation of stable complexes.

Anticancer Properties

Research has demonstrated that TBTA and its metal complexes exhibit significant anticancer activity. For instance:

- Study on Metal Complexes : In vitro studies have shown that gallium complexes of TBTA can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The cytotoxicity was measured using the MTT assay, revealing IC50 values in the micromolar range .

Stability and Biodistribution

The stability of TBTA complexes in biological fluids is critical for their efficacy. Studies indicate that gallium complexes remain stable for extended periods in human serum but show rapid clearance from circulation in vivo. For example, PET imaging studies have demonstrated that these complexes exhibit low retention in non-target tissues while accumulating at tumor sites .

Mechanistic Insights

Further investigations into the mechanism of action reveal that TBTA complexes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress leads to cell death pathways being activated, thereby contributing to their anticancer effects .

Case Studies

- Gallium-TBTA Complexes : A study involving gallium-labeled TBTA showed promising results in targeting tumors with minimal off-target effects. The biodistribution studies indicated significant tumor uptake within 30 minutes post-injection, with a notable decrease in non-specific accumulation .

- Therapeutic Applications : In a preclinical model using nude mice bearing HT29 tumors, gallium-TBTA was evaluated for its therapeutic potential. The results indicated enhanced tumor regression compared to controls treated with saline solutions .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)tris(N-(tert-butyl)acetamide)?

- Methodology : Use a multi-step synthesis approach involving cyclen (1,4,7,10-tetraazacyclododecane) as the core scaffold. Introduce tert-butyl acetamide groups via nucleophilic substitution or amidation reactions under anhydrous conditions. Optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) to minimize side products. For example, triethylamine can act as a base to facilitate deprotonation during coupling reactions .

- Characterization : Confirm purity and structure using /-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Compare spectral data with analogous cyclen derivatives (e.g., DOTA or DOTAM) .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Safety Protocols : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Use fume hoods and personal protective equipment (PPE) during handling. Avoid contact with strong oxidizers or moisture, as decomposition may release hazardous gases (e.g., CO, NO) .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and monitor respiratory function .

Q. What analytical techniques are critical for assessing the compound’s solubility and stability?

- Methodology : Perform solubility profiling in polar (e.g., water, DMSO) and nonpolar solvents (e.g., chloroform). Use dynamic light scattering (DLS) to monitor aggregation. Stability studies should include pH-dependent degradation assays (pH 2–12) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can researchers design experiments to study metal-chelation properties and selectivity?

- Experimental Design :

- Binding Affinity : Titrate the compound with metal ions (e.g., Gd, Cu, Fe) in aqueous buffer. Monitor complexation via UV-Vis spectroscopy or isothermal titration calorimetry (ITC).

- Selectivity : Compete with EDTA or DTPA to quantify preferential binding. Use X-ray crystallography or EXAFS to resolve coordination geometry .

Q. What methodologies resolve contradictions in reported thermodynamic parameters for cyclen-based chelators?

- Approach : Re-evaluate experimental conditions (e.g., ionic strength, temperature) across studies. Perform replicate measurements using standardized protocols. Apply density functional theory (DFT) to model metal-ligand interactions and identify outliers in computational vs. empirical data .

- Case Study : If log K values for Gd binding differ by >2 units, assess protonation states of the ligand or competitive ion interference (e.g., Ca in buffers) .

Q. How can molecular docking simulations enhance understanding of structure-activity relationships (SAR)?

- Protocol :

Generate 3D conformers of the compound using software like Schrödinger Maestro.

Dock into target proteins (e.g., serum albumin, metalloenzymes) to predict binding modes.

Validate simulations with experimental data (e.g., SPR binding kinetics).

- Outcome : Correlate tert-butyl substituent positioning with steric effects on binding affinity or pharmacokinetic properties .

Methodological Frameworks

Q. What theoretical frameworks guide research on cyclen derivatives in biomedical applications?

- Guiding Principles : Link studies to coordination chemistry theory (e.g., hard-soft acid-base principle) and pharmacokinetic models (e.g., Lipinski’s rule of five). For example, the tert-butyl groups may enhance lipophilicity, influencing blood-brain barrier penetration .

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Resolution Strategy :

- Re-optimize force field parameters in simulations to account for bulky substituents.

- Cross-validate with spectroscopic data (e.g., NMR chemical shift perturbations) .

Data Presentation

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 430.54 g/mol (analogous derivative) | |

| Stability in Aqueous Buffer | pH 7.4: >48 hours (by HPLC) | |

| Log K (Gd) | 18.2 ± 0.3 (predicted for tert-butyl variant) |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.